2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with multiple functional groups, including chlorophenyl, fluorobenzyl, and propoxyphenyl moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of N-(4-fluorobenzyl)-3-cyano-4-(4-chlorophenyl)-1,4-dihydropyridine with 4-fluorobenzyl bromide in a solvent mixture of methanol and tetrahydrofuran under irradiation with a high-pressure mercury lamp .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium diisopropylamide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-3-cyano-4-(4-chlorophenyl)-1,4-dihydropyridine
- 4,8a-bis(4-chlorophenyl)-1,5,6-tris(4-fluorobenzyl)-1,4,4a,4b,5,6,8a,8b-octahydrocyclobuta[1,2-b:3,4-c′]dipyridine-3,8-dicarbonitrile
Uniqueness
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H25ClFN3O4 |
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Molecular Weight |
510.0 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25ClFN3O4/c1-2-15-36-23-13-9-21(10-14-23)30-25(33)16-24-26(34)32(22-11-5-19(28)6-12-22)27(35)31(24)17-18-3-7-20(29)8-4-18/h3-14,24H,2,15-17H2,1H3,(H,30,33) |
InChI Key |
LVKWZKRCPBXBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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